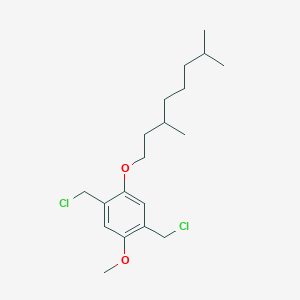

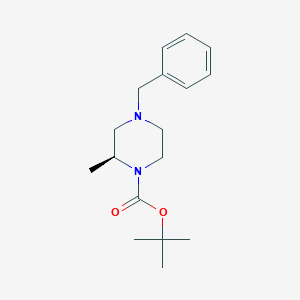

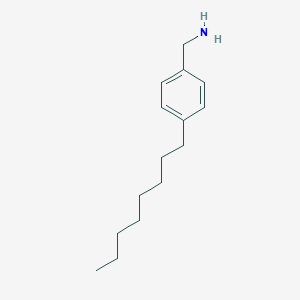

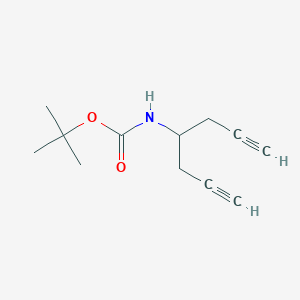

![molecular formula C12H17NO4S B062472 2-[(4-叔丁基苯基)磺酰氨基]乙酸 CAS No. 159855-97-7](/img/structure/B62472.png)

2-[(4-叔丁基苯基)磺酰氨基]乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sulfonylamino acetic acid derivatives, like 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid, are part of a broader class of sulfonamides, which have a wide range of applications in medicine and industry due to their unique chemical properties. Sulfonamides have been extensively studied for their roles in inhibiting carbonic anhydrase for managing conditions such as glaucoma and edema, among others. Despite the specific compound 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid not being widely covered, its structural motifs suggest potential for diverse chemical and biological functionalities similar to other sulfonamides (Supuran, 2017).

Synthesis Analysis

The synthesis of sulfonamide derivatives generally involves the introduction of the sulfonyl group into amino compounds. While specific synthesis pathways for 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid are not detailed in the available literature, related sulfonylureas and sulfonylamino acids are synthesized through reactions involving sulfonyl chlorides and amines or through the modification of existing sulfonamide frameworks. These methods highlight the adaptability and versatility of sulfonamide chemistry in producing a wide array of derivatives with varying biological activities (Plümpe, 1996).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is critical in determining their physicochemical properties and biological activities. The presence of the sulfonyl group significantly impacts the acidity, solubility, and hydrogen bonding capabilities of these compounds. Structural analyses through spectroscopic methods like NMR, IR, and X-ray crystallography provide insights into their molecular conformations and reactivity profiles. These structural attributes are essential for designing sulfonamide-based therapeutics with targeted properties (Carta, Scozzafava, & Supuran, 2012).

Chemical Reactions and Properties

Sulfonamides undergo various chemical reactions, including sulfonation, alkylation, and acylation, which modify their chemical structures and, consequently, their biological activities. The chemical stability of sulfonamides under different conditions, such as acidic or basic environments, is also a crucial factor in their pharmacokinetic profiles and therapeutic applications. The reactivity towards other organic compounds, such as aldehydes, ketones, and alcohols, further extends the utility of sulfonamides in organic synthesis and drug development (Kadhim et al., 2022).

Physical Properties Analysis

The physical properties of sulfonamides, including melting points, solubility, and crystallinity, are influenced by their molecular structures. The incorporation of different substituents, such as the tert-butyl group in 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid, affects these properties and can be tailored to enhance drug formulation and delivery. Understanding these properties is crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) profiles of sulfonamide-based drugs (Elder, Teasdale, & Lipczynski, 2008).

Chemical Properties Analysis

The chemical properties of sulfonamides, such as acidity/basicity, electrophilicity/nucleophilicity, and their ability to form hydrogen bonds, play a significant role in their mechanism of action as drugs. These properties affect their interaction with biological targets, including enzymes and receptors, determining their efficacy and specificity. The design and development of sulfonamide-based therapeutics heavily rely on a detailed understanding of these chemical properties to achieve desired biological outcomes (Supuran, 2017).

科学研究应用

合成和化学性质

- 2-[(4-叔丁基苯基)磺酰氨基]乙酸衍生物已在合成各种化合物中得到探索。例如,其乙酯衍生物用于烯丙基化反应,为有机合成提供了一种新方法 (Schleusner 等,2004)。

- 该化合物一直是开发保护磺酸新方法研究的一部分。这包括合成牛磺酸(2-氨基乙磺酸)的衍生物,展示了其在保护基团化学中的作用 (Seeberger 等,2007)。

材料科学和催化

- 在材料科学领域,该化合物的衍生物已用于开发微孔无机-有机杂化物。这些材料在分离、离子交换和催化中具有潜在应用 (Wang、Heising 和 Clearfield,2003)。

- 研究还深入探讨了其在乙酰乙酸衍生物自催化断裂中的作用,这对于光刻中化学增幅光刻胶材料非常重要 (Arimitsu、Kudo 和 Ichimura,1998)。

分析化学

- 该化合物已用于分析方法的开发,例如测定地下水中的磺基苯甲酸,表明其在环境监测和分析中的作用 (Jiménez-Díaz 等,2008)。

药物和生物研究

- 研究表明,衍生物在合成受保护的 β-氨基酸中有用,而 β-氨基酸是药物和生物研究中的重要组成部分 (Robinson 和 Wyatt,1993)。

未来方向

属性

IUPAC Name |

2-[(4-tert-butylphenyl)sulfonylamino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-12(2,3)9-4-6-10(7-5-9)18(16,17)13-8-11(14)15/h4-7,13H,8H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDIQLCAEGLVCLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70359416 |

Source

|

| Record name | 2-[(4-tert-butylphenyl)sulfonylamino]acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-tert-butylphenyl)sulfonylamino]acetic Acid | |

CAS RN |

159855-97-7 |

Source

|

| Record name | 2-[(4-tert-butylphenyl)sulfonylamino]acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。